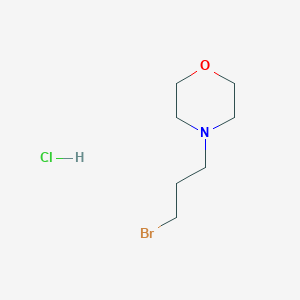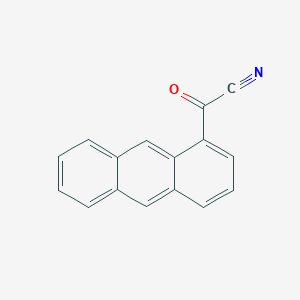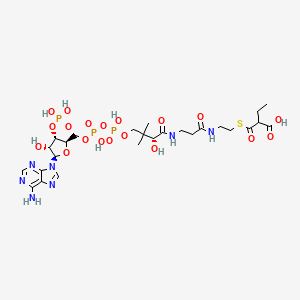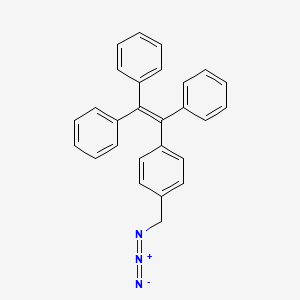
1-Hexyl-3-methylimidazolium hydrogen sulfate
Übersicht
Beschreibung
1-Hexyl-3-methylimidazolium hydrogen sulfate is a compound with the molecular formula C10H20N2O4S . It is also known by other names such as 1-hexyl-3-methylimidazol-3-ium hydrogen sulfate .
Molecular Structure Analysis
The molecular structure of this compound involves a 1-hexyl-3-methylimidazol-3-ium cation and a hydrogen sulfate anion . The compound has a molecular weight of 264.34 g/mol . The InChI and Canonical SMILES representations provide more detailed information about its structure .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 94.6 Ų . The compound has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Catalysis and Electrochemistry
1-Hexyl-3-methylimidazolium hydrogen sulfate has been identified as beneficial for practical applications in catalysis and electrochemistry. Its conformational isomerism was studied through density functional theory calculations and experiments, including infrared absorption and Raman scattering spectroscopy, revealing different low-energy conformations and indicating strong interionic interactions (Kiefer & Pye, 2010).
Electrodeposition of Zinc
This compound has shown effects on current efficiency, power consumption, and surface morphology in the electrodeposition of zinc from acidic sulfate solutions. It was found to increase current efficiency and improve surface morphology at lower concentrations, compared to common industrial additives (Zhang & Hua, 2009).
Corrosion Inhibition
The compound also plays a role in the corrosion inhibition of copper in sulfuric acid solutions. Studies using potentiodynamic polarization and electrochemical impedance spectroscopy show that it acts as an effective inhibitor, affecting both cathodic and anodic processes of copper corrosion (Zhang Qi-bo & Huang Yixin, 2011).
Biodiesel Production
In biodiesel production, this compound has been used as a solvent and acid catalyst for in-situ extractive transesterification of wet Nannochloropsis with methanol. This process suggests an economic approach for biodiesel production from wet algae (Sun et al., 2017).
Extraction of Cellulose Nanocrystals
The compound is efficient in extracting cellulose nanocrystals from pulp fibers. Studies under various conditions of temperature, water content, and time have monitored the physical, structural, and morphological characteristics of hardwood Kraft pulp fibers in the presence of this compound (Mao et al., 2016).
Methane Hydrate Equilibria
In the study of methane hydrate equilibria, the presence of this compound shifted hydrate equilibrium dissociation conditions to higher pressures/lower temperatures, indicating its role as a thermodynamic inhibitor (Zare et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Ionic liquids like 1-Hexyl-3-methylimidazolium hydrogen sulfate have been extensively investigated for their potential in various applications. For instance, they have been studied for their role in perovskite solar cells . By incorporating ionic liquid into the gel polymer matrix, the resulting membranes can exhibit enhanced ionic conductivity and improved electrochemical performance .
Wirkmechanismus
Target of Action
1-Hexyl-3-methylimidazolium hydrogen sulfate, also known as [HMIM]HSO4, is an ionic liquid It has been found to interact with various chemical substances and processes, including the electrodeposition of metals and the formation of gel polymer electrolyte membranes .
Mode of Action
The mode of action of [HMIM]HSO4 is primarily through its physicochemical properties. It has been found to affect the viscosity, density, and refractive indices of mixtures it is added to . For example, in the electrodeposition of zinc, [HMIM]HSO4 has been found to increase current efficiency and decrease power consumption . In the formation of gel polymer electrolyte membranes, it enhances ionic conductivity and improves electrochemical performance .
Biochemical Pathways
It has been found to influence the ion dynamics and ionic interactions in the formation of gel polymer electrolyte membranes
Pharmacokinetics
As an ionic liquid, it is expected to have high solubility in both polar and non-polar compounds , which could potentially influence its bioavailability.
Result of Action
The result of [HMIM]HSO4’s action can vary depending on its application. For instance, in the electrodeposition of zinc, it has been found to improve the surface morphology of the deposit . In the formation of gel polymer electrolyte membranes, it enhances ionic conductivity and improves electrochemical performance .
Action Environment
The action of [HMIM]HSO4 can be influenced by various environmental factors. For example, its effects on the properties of mixtures it is added to can vary with temperature . Furthermore, the concentration of [HMIM]HSO4 can also influence its effects, as seen in the formation of gel polymer electrolyte membranes .
Eigenschaften
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.H2O4S/c1-3-4-5-6-7-12-9-8-11(2)10-12;1-5(2,3)4/h8-10H,3-7H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCNKZCRZIIOOR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-hexyl-3-methylimidazolium hydrogen sulfate a promising candidate for catalysis?
A: this compound exhibits strong Brønsted acidity due to the presence of the hydrogen sulfate anion. This acidity makes it an effective catalyst for reactions like esterification, as demonstrated by its ability to catalyze the conversion of rapeseed oil and methanol to fatty acid methyl esters (biodiesel). Additionally, its ionic liquid nature allows for unique solvent properties, such as negligible vapor pressure and tunable polarity, further enhancing its catalytic potential.
Q2: How does the structure of this compound influence its properties and applications?
A: The molecular structure of this compound significantly impacts its properties. The hexyl chain on the imidazolium cation influences the ionic liquid's viscosity and hydrophobicity. Studies have shown that this ionic liquid exists in various conformations due to the flexibility of the hexyl chain. The hydrogen sulfate anion, existing primarily in the trans conformation, contributes to the compound's acidity and strong interionic interactions. These structural features directly impact its applications as a catalyst and solvent.
Q3: Can this compound be used in combination with other solvents, and what are the advantages?
A: Yes, research demonstrates the successful use of this compound within a microemulsion system. For instance, it effectively catalyzed oleic acid esterification in a 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4)/Triton X-100 + this compound ([Hmim]HSO4)/cyclohexane microemulsion system. This approach leverages the catalytic activity of [Hmim]HSO4 while benefiting from the microemulsion's ability to compartmentalize reactants and products, potentially leading to enhanced reaction rates and selectivity.
Q4: What analytical techniques provide insights into the structure and behavior of this compound?
A: Researchers utilize a combination of spectroscopic techniques to characterize this compound. Infrared (IR) and Raman spectroscopy are particularly informative, revealing vibrational modes that offer insights into conformational isomerism and interionic interactions. The presence of specific vibrational frequencies provides evidence for the different conformations of the cation and the dominant trans conformation of the anion. Additionally, shifts in vibrational frequencies provide evidence of strong interionic interactions, including potential proton transfer between the cation and anion.
Q5: How does the length of the alkyl chain in alkylimidazolium ionic liquids affect their corrosion inhibition properties?
A: Research suggests that increasing the alkyl chain length in alkylimidazolium ionic liquids can enhance their corrosion inhibition properties. A study compared the corrosion inhibition of copper in sulfuric acid solutions by 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO4), this compound ([HMIM]HSO4), and 1-octyl-3-methylimidazolium hydrogen sulfate ([OMIM]HSO4). The results indicated that [OMIM]HSO4 exhibited the most substantial inhibition, followed by [HMIM]HSO4 and then [BMIM]HSO4. This trend suggests that longer alkyl chains might promote stronger adsorption onto the metal surface, leading to improved corrosion inhibition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)


![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)










